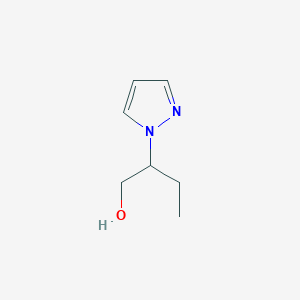

2-(1H-pyrazol-1-yl)butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1H-pyrazol-1-yl)butan-1-ol" is not directly mentioned in the provided papers; however, the papers discuss various pyrazole derivatives, which are relevant to understanding the chemical class to which the compound belongs. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug design .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-diketones or their equivalents. For instance, the synthesis of substituted pyrazoles can be achieved by the reaction of chalcones with hydrazine hydrate in acetic acid, as described in the synthesis of novel angiotensin converting enzyme (ACE) inhibitors . Similarly, the preparation of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones via Claisen condensation followed by cyclization with hydrazine monohydrate is reported . These methods could potentially be adapted for the synthesis of "2-(1H-pyrazol-1-yl)butan-1-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the solid-state structure, as demonstrated for a 3,5-diaryl-1H-pyrazole derivative . The vibrational spectra and molecular structure of pyrazole compounds can be computed using density functional theory (DFT), which provides insights into the equilibrium geometry and electronic properties .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the pyrazole ring can be functionalized at different positions to yield compounds with varying biological activities . The reactivity of the pyrazole moiety can also be influenced by substituents, which can affect the electron density and thus the sites of electrophilic or nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, can be characterized using UV-vis absorption and fluorescence spectroscopy . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to understand the compound's reactivity and potential as a nonlinear optical material . The solubility, melting point, and stability of these compounds can vary widely depending on their substitution pattern and are important for their practical applications.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

2-(1H-pyrazol-1-yl)butan-1-ol is related to the pyrazole moiety, which is a significant component in the synthesis of various biologically active compounds. Pyrazoles are known for their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine to yield heterocyclic appended pyrazoles. These methods allow for the creation of diverse heterocyclic systems with potential biological activities, offering pathways for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Biological Activities and Drug Development

Pyrazole derivatives, including those related to 2-(1H-pyrazol-1-yl)butan-1-ol, are considered privileged structures in drug development due to their immense therapeutic potential. Multicomponent reactions (MCRs) have been employed for the efficient synthesis of pyrazole derivatives, showcasing a variety of biological activities. These include antibacterial, anticancer, antifungal, and antioxidant activities, among others. The development of these compounds through MCRs highlights their significance in medicinal chemistry, with a focus on creating more effective and targeted therapeutic agents (Becerra, Abonía, & Castillo, 2022).

Anticancer Applications

Pyrazoline derivatives, which can be synthesized from compounds like 2-(1H-pyrazol-1-yl)butan-1-ol, have shown significant potential in anticancer research. Various synthetic strategies have been explored to develop new anticancer agents based on pyrazoline structures. These compounds have been found to exhibit promising biological effects, indicating the potential of pyrazoline and its derivatives in cancer therapy. The ongoing research in this area underlines the importance of pyrazoline moieties in the design and discovery of new anticancer drugs (Ray et al., 2022).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole derivatives have been studied for their potential interactions with various biological targets .

Mode of Action

A study on a rhodium (iii)-catalyzed c–h bond functionalization of a similar compound, 2-(1h-pyrazol-1-yl)pyridine, with internal alkynes has been reported . This provides a way for the divergent synthesis of either C–H alkenylation products or indazole products .

Result of Action

One study showed that a compound with a similar structure had potent in vitro antipromastigote activity .

Propiedades

IUPAC Name |

2-pyrazol-1-ylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-7(6-10)9-5-3-4-8-9/h3-5,7,10H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXMEOVFOVGIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)